molecular formula C124H188N8O48 B13402096 4-O-[2-(benzylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(tert-butylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(methylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(phenylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(propan-2-ylcarbamoyloxy)butyl] but-2-enedioate

4-O-[2-(benzylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(tert-butylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(methylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(phenylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(propan-2-ylcarbamoyloxy)butyl] but-2-enedioate

Cat. No.: B13402096
M. Wt: 2558.8 g/mol
InChI Key: YFAODCOZQXQCEA-UHFFFAOYSA-N
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Description

The compound “4-O-[2-(benzylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate; 4-O-[2-(tert-butylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate; 4-O-[2-(cyclohexylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate; 4-O-[2-(cyclohexylmethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate; 4-O-[2-(ethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate; 1-O-methyl 4-O-[3-methyl-2-(methylcarbamoyloxy)butyl] but-2-enedioate; 1-O-methyl 4-O-[3-methyl-2-(phenylcarbamoyloxy)butyl] but-2-enedioate; 1-O-methyl 4-O-[3-methyl-2-(propan-2-ylcarbamoyloxy)butyl] but-2-enedioate” is a complex organic molecule This compound is characterized by multiple carbamoyloxy groups attached to a but-2-enedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of carbamoyloxy groups and their attachment to the but-2-enedioate backbone. Common reagents used in these reactions include carbamoyl chlorides, alcohols, and bases such as sodium hydroxide or potassium carbonate. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The carbamoyloxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bonds in the but-2-enedioate backbone can be reduced to single bonds.

    Substitution: The carbamoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could result in saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. The presence of multiple carbamoyloxy groups suggests it could interact with biological molecules such as proteins or nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and medicinal chemistry.

Industry

In industry, this compound could be used in the production of polymers, coatings, and other materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. The carbamoyloxy groups could form hydrogen bonds or covalent bonds with target molecules, affecting their function. The but-2-enedioate backbone may also play a role in the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-O-[2-(benzylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate
  • 4-O-[2-(tert-butylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate
  • 4-O-[2-(cyclohexylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate
  • 4-O-[2-(cyclohexylmethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate
  • 4-O-[2-(ethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate
  • 1-O-methyl 4-O-[3-methyl-2-(methylcarbamoyloxy)butyl] but-2-enedioate
  • 1-O-methyl 4-O-[3-methyl-2-(phenylcarbamoyloxy)butyl] but-2-enedioate
  • 1-O-methyl 4-O-[3-methyl-2-(propan-2-ylcarbamoyloxy)butyl] but-2-enedioate

Uniqueness

The uniqueness of this compound lies in its multiple carbamoyloxy groups and the but-2-enedioate backbone. These features provide a high degree of reactivity and versatility, making it suitable for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C124H188N8O48

Molecular Weight

2558.8 g/mol

IUPAC Name

4-O-[2-(benzylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(tert-butylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(methylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(phenylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(propan-2-ylcarbamoyloxy)butyl] but-2-enedioate

InChI

InChI=1S/C18H29NO6.C18H23NO6.C17H27NO6.C17H21NO6.C15H25NO6.C14H23NO6.C13H21NO6.C12H19NO6/c2*1-13(2)15(12-24-17(21)10-9-16(20)23-3)25-18(22)19-11-14-7-5-4-6-8-14;2*1-12(2)14(11-23-16(20)10-9-15(19)22-3)24-17(21)18-13-7-5-4-6-8-13;1-10(2)11(22-14(19)16-15(3,4)5)9-21-13(18)8-7-12(17)20-6;1-9(2)11(21-14(18)15-10(3)4)8-20-13(17)7-6-12(16)19-5;1-5-14-13(17)20-10(9(2)3)8-19-12(16)7-6-11(15)18-4;1-8(2)9(19-12(16)13-3)7-18-11(15)6-5-10(14)17-4/h9-10,13-15H,4-8,11-12H2,1-3H3,(H,19,22);4-10,13,15H,11-12H2,1-3H3,(H,19,22);9-10,12-14H,4-8,11H2,1-3H3,(H,18,21);4-10,12,14H,11H2,1-3H3,(H,18,21);7-8,10-11H,9H2,1-6H3,(H,16,19);6-7,9-11H,8H2,1-5H3,(H,15,18);6-7,9-10H,5,8H2,1-4H3,(H,14,17);5-6,8-9H,7H2,1-4H3,(H,13,16)

InChI Key

YFAODCOZQXQCEA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OC(COC(=O)C=CC(=O)OC)C(C)C.CC(C)C(COC(=O)C=CC(=O)OC)OC(=O)NC.CC(C)C(COC(=O)C=CC(=O)OC)OC(=O)NCC1CCCCC1.CC(C)C(COC(=O)C=CC(=O)OC)OC(=O)NCC1=CC=CC=C1.CC(C)C(COC(=O)C=CC(=O)OC)OC(=O)NC1CCCCC1.CC(C)C(COC(=O)C=CC(=O)OC)OC(=O)NC1=CC=CC=C1.CC(C)C(COC(=O)C=CC(=O)OC)OC(=O)NC(C)C.CC(C)C(COC(=O)C=CC(=O)OC)OC(=O)NC(C)(C)C

Origin of Product

United States

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